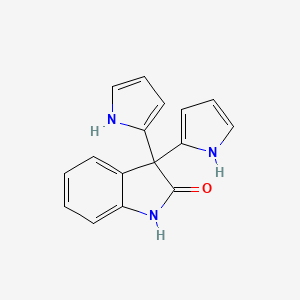
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both pyrrole and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one can be achieved through the Zn(OTf)2-catalyzed indolylation and pyrrolylation of isatins . This method involves the reaction of isatins with pyrrole in the presence of zinc triflate as a catalyst. The reaction is typically carried out under mild conditions, making it an efficient and cost-effective approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrole and indole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxindoles, while substitution reactions can produce a variety of substituted pyrrole and indole derivatives.
科学研究应用
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which 3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3,3-Di(1H-indol-2-yl)-1,3-dihydro-2H-indol-2-one: Similar structure but with indole moieties instead of pyrrole.
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-oxindole: Contains an oxindole core instead of an indole core.
Uniqueness
3,3-Di(1H-pyrrol-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both pyrrole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
928840-41-9 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
3,3-bis(1H-pyrrol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-16(13-7-3-9-17-13,14-8-4-10-18-14)11-5-1-2-6-12(11)19-15/h1-10,17-18H,(H,19,20) |
InChI 键 |
ZYZRPXAAKUQTGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CN3)C4=CC=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


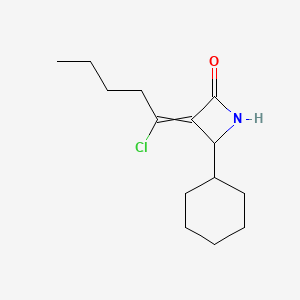
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
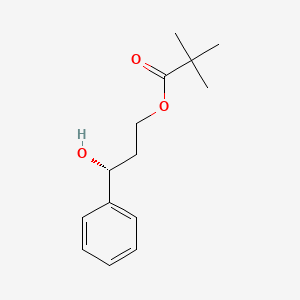
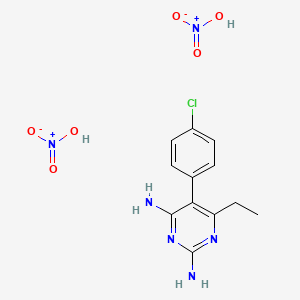
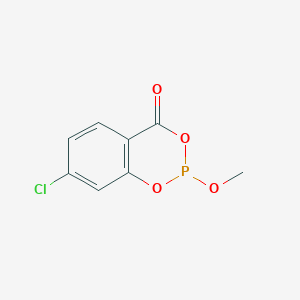
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
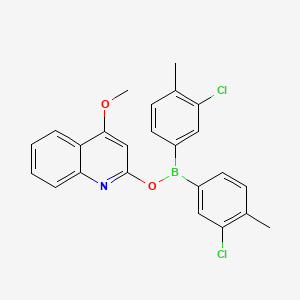
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
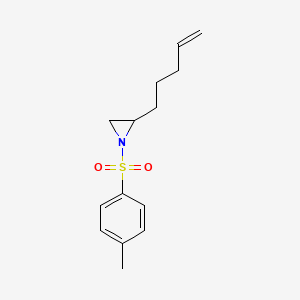
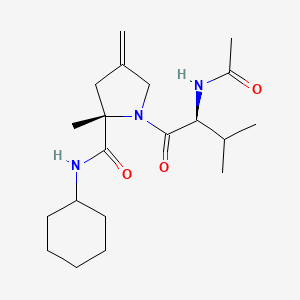
![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)
